molecular formula C13H18N2S B1361106 Benzothiazol-2-yl-hexyl-amine CAS No. 28455-41-6

Benzothiazol-2-yl-hexyl-amine

Cat. No.: B1361106
CAS No.: 28455-41-6
M. Wt: 234.36 g/mol
InChI Key: HKMIIJUEEMKHRJ-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-hexyl-amine is a compound that features a benzothiazole ring system attached to a hexylamine group. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. The hexylamine group introduces additional functionality, making this compound of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazol-2-yl-hexyl-amine typically involves the condensation of 2-aminobenzenethiol with hexylamine under specific conditions. One common method is the reaction of 2-aminobenzenethiol with hexylamine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of copper-catalyzed condensation reactions has been reported to provide high yields of benzothiazole derivatives .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the nitrogen or sulfur atoms.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), halogenating agents (thionyl chloride).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Benzothiazol-2-yl-hexyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for materials with electronic properties.

Mechanism of Action

The mechanism of action of Benzothiazol-2-yl-hexyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hexylamine group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

    Benzothiazole: Lacks the hexylamine group but shares the core benzothiazole structure.

    2-Aminobenzenethiol: Precursor to benzothiazole derivatives, lacks the hexylamine group.

    Hexylamine: Simple amine without the benzothiazole ring.

Uniqueness: Benzothiazol-2-yl-hexyl-amine is unique due to the combination of the benzothiazole ring and the hexylamine group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

N-hexyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMIIJUEEMKHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342205
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28455-41-6
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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